
3-Formyl-L-tyrosine
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Overview
Description
3-Formyl-L-tyrosine is a derivative of the amino acid tyrosine, characterized by the presence of a formyl group (-CHO) attached to the benzene ring of the tyrosine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formyl-L-tyrosine can be synthesized through various methods. One common approach involves the formylation of L-tyrosine using formylating agents such as formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pH to ensure the selective formylation of the tyrosine molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or engineered microorganisms. For example, certain strains of bacteria can be genetically modified to produce this compound through fermentation processes. This method is advantageous due to its scalability and potential for cost-effective production .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-L-tyrosine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Carboxy-L-tyrosine
Reduction: 3-Hydroxymethyl-L-tyrosine
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
3-Formyl-L-tyrosine serves as a crucial building block for synthesizing more complex molecules. It can undergo various chemical transformations, including oxidation to form 3-carboxy-L-tyrosine and reduction to yield 3-hydroxymethyl-L-tyrosine. Its ability to participate in substitution reactions enables the formation of various substituted tyrosine derivatives, depending on the nucleophile used.
Table 1: Chemical Transformations of this compound
Reaction Type | Product |
---|---|
Oxidation | 3-Carboxy-L-tyrosine |
Reduction | 3-Hydroxymethyl-L-tyrosine |
Substitution | Various substituted derivatives |
Biological Applications
Enzyme Mechanism Studies
In biological research, this compound acts as a probe for studying enzyme mechanisms and protein modifications. Its reactive formyl group can covalently bond with nucleophilic residues in proteins, facilitating the investigation of enzyme-substrate interactions. This property is particularly useful for developing enzyme inhibitors and protein labeling techniques .
Case Study: Tubulin Labeling
Research has demonstrated that this compound can be incorporated into tubulin through tyrosine ligase (TTL), allowing for site-specific labeling of tubulin in live cells. This method enables researchers to track tubulin dynamics and study its role in cellular processes. In one study, cells grown in a medium supplemented with this compound exhibited significantly brighter fluorescence when treated with a specific fluorescent probe, indicating successful incorporation .
Medical Applications
Potential Therapeutic Agent
Ongoing research is exploring the potential of this compound as a therapeutic agent, particularly in cancer treatment. Its ability to modify proteins selectively may lead to the development of targeted therapies that can inhibit tumor growth by disrupting specific protein functions .
Case Study: Cancer Research
In studies investigating the effects of various tyrosine derivatives on cancer cell lines, this compound was shown to inhibit cell proliferation at low millimolar concentrations. This finding suggests that it may serve as a lead compound for developing new anticancer drugs .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized as an intermediate in synthesizing pharmaceuticals and specialty chemicals. Its unique reactivity allows for the production of compounds with specific functionalities required in various applications .
Mechanism of Action
The mechanism by which 3-Formyl-L-tyrosine exerts its effects is primarily through its interaction with specific enzymes and proteins. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This property is exploited in the development of enzyme inhibitors and protein labeling techniques .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-L-tyrosine: Similar structure but with a hydroxyl group instead of a formyl group.
3-Methoxy-L-tyrosine: Contains a methoxy group instead of a formyl group.
3-Nitro-L-tyrosine: Contains a nitro group instead of a formyl group.
Uniqueness
3-Formyl-L-tyrosine is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where selective modification of proteins is required .
Biological Activity
3-Formyl-L-tyrosine is an amino acid derivative notable for its unique biological activities and potential therapeutic applications. The compound is characterized by the presence of a formyl group, which significantly influences its chemical reactivity and interactions with biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.
Chemical Structure and Properties
This compound is derived from L-tyrosine, with a formyl group (-CHO) attached to the aromatic ring at the 3-position. This modification alters its reactivity compared to other tyrosine derivatives, such as 3-Hydroxy-L-tyrosine or 3-Methoxy-L-tyrosine, which lack the electrophilic formyl group that can engage in nucleophilic reactions with proteins and enzymes .
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins, leading to modifications that can alter protein function. This property is particularly useful in enzyme inhibition and protein labeling techniques. The compound has been shown to interact with various enzymes, potentially serving as a probe for studying enzyme mechanisms and protein modifications.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been implicated in inducing cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of 3-formyl compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
In addition to its antitumor effects, this compound has shown promise as an antimicrobial agent. It has been reported to possess activity against several pathogenic microorganisms, including bacteria and fungi. The mechanism underlying this antimicrobial effect may involve the disruption of microbial cell membranes or interference with essential metabolic pathways .
Case Studies and Research Findings
- Antiproliferative Effects : A study evaluated the cytotoxicity of various 3-formyl derivatives against human tumor cells. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as targeted cancer therapies .
- Enzyme Inhibition : Research involving enzyme assays revealed that this compound acts as an inhibitor of specific kinases involved in cancer progression. The formyl group enhances its binding affinity to these enzymes, thereby inhibiting their activity effectively .
- Metabolite Discovery : A study identified metabolites derived from this compound in Escherichia coli cultures. These metabolites displayed unique properties that could be leveraged for further therapeutic developments .
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with related compounds:
Compound | Structure Modification | Biological Activity |
---|---|---|
3-Hydroxy-L-tyrosine | Hydroxyl group at C-3 | Antioxidant properties; less reactive than formyl |
3-Methoxy-L-tyrosine | Methoxy group at C-3 | Similar antioxidant properties; lacks electrophilicity |
3-Nitro-L-tyrosine | Nitro group at C-3 | Potential neurotoxic effects; different reactivity |
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-formyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(10(14)15)4-6-1-2-9(13)7(3-6)5-12/h1-3,5,8,13H,4,11H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
MYVUDDGZMPQJEZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C=O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C=O)O |
Origin of Product |
United States |
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